

Application Notes: N-Tridecanoyl-D-erythro-sphinganine-d7 for Quantitative Tissue Analysis

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Compound of Interest

Compound Name: *N-Tridecanoyl-D-erythro-sphinganine-d7*

Cat. No.: *B15141638*

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Introduction

Sphingolipids are a class of bioactive lipids that serve as both structural components of cell membranes and critical signaling molecules involved in various cellular processes, including cell growth, differentiation, and apoptosis.[1][2] Dysregulation of sphingolipid metabolism is implicated in numerous diseases, making the accurate quantification of these lipids in tissue samples a critical aspect of biomedical research and drug development. **N-Tridecanoyl-D-erythro-sphinganine-d7** is a high-purity, stable isotope-labeled version of N-Tridecanoyl-D-erythro-sphinganine, designed for use as an internal standard in mass spectrometry (MS)-based lipidomics.

Principle of Use

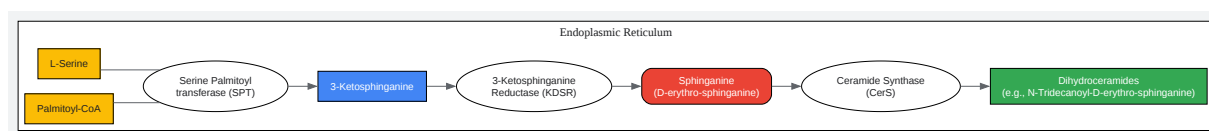
The "gold standard" for quantitative analysis by mass spectrometry is the use of stable isotope-labeled internal standards.[3] **N-Tridecanoyl-D-erythro-sphinganine-d7** is chemically and physically almost identical to its endogenous, non-labeled counterpart. When a known quantity of this deuterated standard is "spiked" into a biological sample at the beginning of the experimental workflow, it co-extracts with the endogenous analyte and experiences similar effects of ion suppression or enhancement during MS analysis. By comparing the signal intensity of the endogenous analyte to that of the known amount of the deuterated internal standard, precise and accurate quantification can be achieved, correcting for both sample loss during preparation and variability in instrument response.[1][3]

Applications

- **Targeted Quantification:** Used as an internal standard for the precise measurement of endogenous N-Tridecanoyl-D-erythro-sphinganine and other related dihydroceramides in tissue homogenates.
- **Lipidomics Studies:** Incorporated into an internal standard cocktail to quantify a broad range of sphingolipids in tissues, enabling the study of metabolic dysregulation in diseases such as cancer, neurodegenerative disorders, and metabolic syndrome.[1][4]
- **Biomarker Discovery:** Facilitates the accurate measurement of changes in sphingolipid levels in response to disease progression or therapeutic intervention, aiding in the identification of potential biomarkers.[2]
- **Drug Development:** Enables precise evaluation of the effects of drug candidates on sphingolipid metabolism pathways.

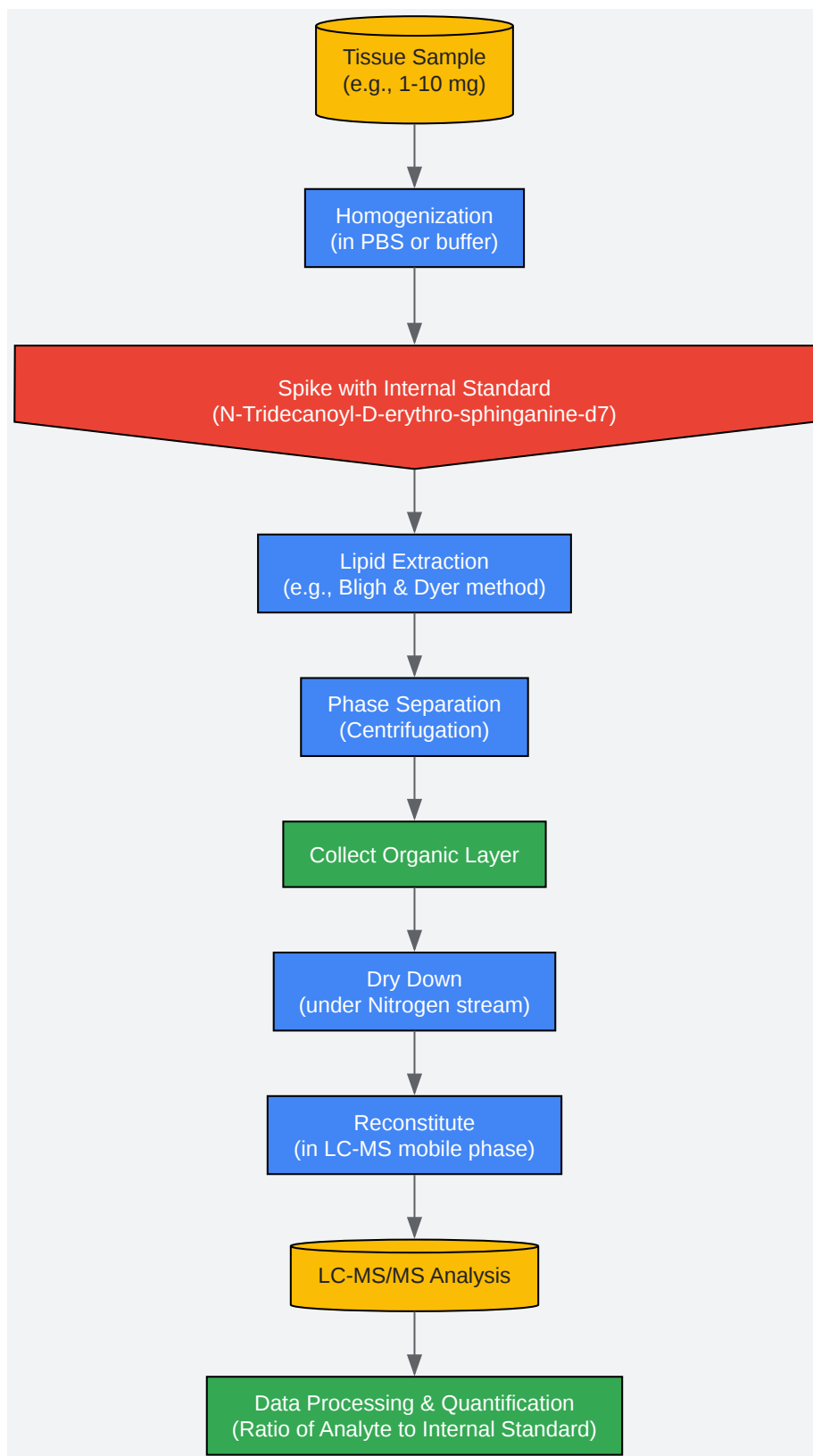
Signaling Pathway and Experimental Workflow

The diagrams below illustrate the biological context of sphinganine and the general workflow for its analysis using a deuterated internal standard.



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De Novo Sphingolipid Biosynthesis Pathway.



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General Workflow for Tissue Sphingolipid Analysis.

Quantitative Data

Accurate quantification depends on using the internal standard at a concentration relevant to the endogenous analyte levels. The following table provides examples of concentrations and performance metrics for sphingolipid internal standards used in tissue and cell analysis. Note that data for the specific N-Tridecanoyl-d7 variant is not readily available; therefore, data for structurally similar and commonly used standards are presented for illustrative purposes.

Internal Standard	Matrix	Concentration Range / Amount	Method	Key Findings	Reference
Sphinganine (d17:1)	HT22 Cells, Rat Brain & Serum	Calibration Curve: 1-15,000 ng/mL	LC-MS/MS	LOD: 0.5-2 ng/mL; LOQ: 1-4 ng/mL; Recovery: 80.5-102.4%	[5]
C17-Sphingosine & C17-S1P	Mouse Tissues (Kidney, Liver, Heart)	Not specified	LC-MS/MS	Enabled accurate quantification, revealing a 2.3-fold increase in S1P in Fabry mouse kidneys.	[4]
Cer d18:1/17:0	In vitro assay (microsomes)	20 pmol per sample	HPLC-MS/MS	Intra-assay variability was low, with an average CV of 11-15%.	[6]
C17 Internal Standard Cocktail	RAW264.7 Macrophage Cells	Not specified	LC-ESI-MS/MS	The internal standard cocktail allowed for the reliable quantification of multiple sphingolipid classes.	[3]

LOD: Limit of Detection; LOQ: Limit of Quantitation; CV: Coefficient of Variation.

Experimental Protocols

Protocol: Quantitative Analysis of Sphingolipids in Mammalian Tissue

This protocol provides a general method for the extraction and quantification of sphingolipids from tissue samples using **N-Tridecanoyl-D-erythro-sphinganine-d7** as an internal standard.

1. Materials and Reagents

- Tissue sample (1-10 mg, flash-frozen)
- **N-Tridecanoyl-D-erythro-sphinganine-d7** solution (in ethanol or methanol)
- Phosphate-buffered saline (PBS), ice-cold
- LC-MS grade solvents: Chloroform, Methanol, Water
- Tissue homogenizer (e.g., bead beater or Dounce homogenizer)
- Glass centrifuge tubes
- Nitrogen evaporator
- Autosampler vials
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

2. Sample Preparation and Homogenization

- Weigh the frozen tissue sample (typically 1-10 mg is sufficient).^[7]
- Place the tissue in a pre-chilled tube for homogenization.
- Add an appropriate volume of ice-cold PBS (e.g., for a 10 mg tissue, add 100 μ L to make a 10% w/v homogenate).
- Homogenize the tissue on ice until no visible tissue fragments remain. Proceed immediately to the next step.

3. Spiking with Internal Standard

- To the tissue homogenate, add a known amount of **N-Tridecanoyl-D-erythro-sphinganine-d7**. The amount should be in the range of the expected endogenous analyte concentration (e.g., 10-100 pmol).
- Vortex briefly to mix. This step is critical as it ensures the standard is subjected to all subsequent extraction steps alongside the endogenous analyte.

4. Lipid Extraction (Modified Bligh & Dyer Method)

- To the homogenate containing the internal standard, add methanol and chloroform to achieve a single-phase solvent ratio of Methanol:Chloroform:Aqueous Sample (e.g., 2:1:0.8, v/v/v). For a 100 μ L homogenate, this could be 250 μ L of methanol and 125 μ L of chloroform.
- Vortex the mixture vigorously for 1-2 minutes and incubate at room temperature for 15-30 minutes to ensure complete extraction.
- Induce phase separation by adding chloroform and water, each equal to the initial volume of chloroform and sample, respectively (e.g., 125 μ L chloroform and 125 μ L water).
- Vortex again for 1 minute.
- Centrifuge the sample at 2,000-3,000 x g for 10 minutes at 4°C to separate the aqueous (upper) and organic (lower) phases.
- Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new clean glass tube.

5. Sample Drying and Reconstitution

- Dry the collected organic phase under a gentle stream of nitrogen gas.
- Once completely dry, reconstitute the lipid extract in a small, precise volume (e.g., 100 μ L) of a suitable solvent compatible with your LC-MS system (e.g., the initial mobile phase, such as Acetonitrile/Water 60:40 v/v with 0.1% formic acid).
- Vortex to ensure the lipid pellet is fully dissolved.

- Transfer the reconstituted sample to an autosampler vial for analysis.

6. LC-MS/MS Analysis and Quantification

- Inject the sample onto an appropriate LC column (e.g., C18) for chromatographic separation.
- Perform MS/MS analysis in Multiple Reaction Monitoring (MRM) mode, using pre-determined precursor-product ion transitions for both the endogenous analyte and **N-Tridecanoyl-D-erythro-sphinganine-d7**.
- Integrate the peak areas for both the analyte and the internal standard.
- Calculate the concentration of the endogenous sphingolipid by comparing the peak area ratio of the analyte to the internal standard against a calibration curve generated with known concentrations of the non-labeled standard.

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